REACTION_SMILES
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[CH3:28][CH2:29][OH:30].[H:26][H:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[c:10]([C:11](=[O:12])[O:13][c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25]1.[Pd:31]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[c:10]([C:11](=[O:12])[O:13][c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[cH:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Oc1ccccc1)c1ccccc1Oc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Nc1ccc(Oc2ccccc2C(=O)Oc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |